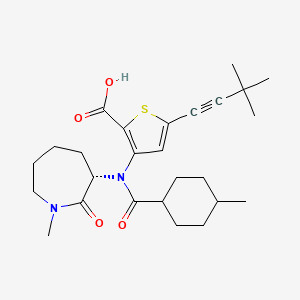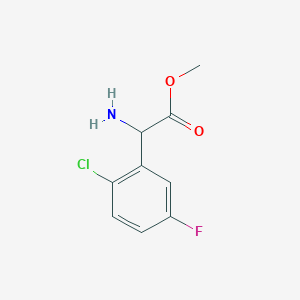![molecular formula C8H6BrNO2 B13052654 (6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)
(6-Bromobenzo[D]isoxazol-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromobenzo[D]isoxazol-3-YL)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromobenzo[D]isoxazol-3-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzoic acid with bromine to form 6-bromobenzoic acid, which is then converted to the corresponding isoxazole through a cyclization reaction with hydroxylamine . The final step involves the reduction of the isoxazole derivative to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (6-Bromobenzo[D]isoxazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed:
Oxidation: 6-Bromobenzo[D]isoxazol-3-carboxylic acid.
Reduction: 6-Bromobenzo[D]isoxazole.
Substitution: 6-Aminobenzo[D]isoxazol-3-YL)methanol or 6-Thiobenzo[D]isoxazol-3-YL)methanol.
Scientific Research Applications
(6-Bromobenzo[D]isoxazol-3-YL)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromobenzo[D]isoxazol-3-YL)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 6-Fluorobenzo[D]isoxazol-3-YL)methanol
- 6-Chlorobenzo[D]isoxazol-3-YL)methanol
- 6-Iodobenzo[D]isoxazol-3-YL)methanol
Comparison: (6-Bromobenzo[D]isoxazol-3-YL)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions that are not feasible with fluorine or chlorine. Additionally, the size and electronegativity of bromine influence the compound’s biological activity and interaction with molecular targets .
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
(6-bromo-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2 |
InChI Key |
PVGYYHWSPXBCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)



![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)


![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)

![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)

![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
